molecular formula C22H16F3N3O3 B10909068 Methyl 6-(4-(difluoromethoxy)phenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Methyl 6-(4-(difluoromethoxy)phenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10909068
M. Wt: 427.4 g/mol
InChI Key: PPKNNSTYIZLYQR-UHFFFAOYSA-N
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Description

Methyl 6-(4-(difluoromethoxy)phenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with various functional groups such as difluoromethoxy, fluorophenyl, and methyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(4-(difluoromethoxy)phenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[3,4-b]pyridine core.

    Introduction of Substituents: The difluoromethoxy, fluorophenyl, and methyl groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired substitution pattern.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(4-(difluoromethoxy)phenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

Methyl 6-(4-(difluoromethoxy)phenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in drug development.

    Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-(4-(difluoromethoxy)phenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyridines with different substituents. Examples include:

  • Methyl 6-(4-methoxyphenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
  • Methyl 6-(4-chlorophenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Uniqueness

The uniqueness of Methyl 6-(4-(difluoromethoxy)phenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate lies in its specific combination of substituents, which imparts distinct chemical and physical properties. These properties make it particularly valuable in certain research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H16F3N3O3

Molecular Weight

427.4 g/mol

IUPAC Name

methyl 6-[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C22H16F3N3O3/c1-12-19-17(21(29)30-2)11-18(13-3-9-16(10-4-13)31-22(24)25)26-20(19)28(27-12)15-7-5-14(23)6-8-15/h3-11,22H,1-2H3

InChI Key

PPKNNSTYIZLYQR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC(F)F)C(=O)OC)C4=CC=C(C=C4)F

Origin of Product

United States

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